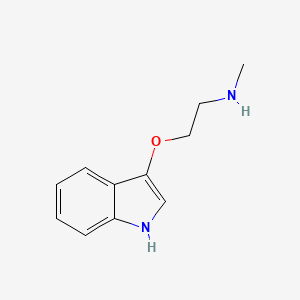

2-(1H-indol-3-yloxy)-N-methylethanamine

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(1H-indol-3-yloxy)-N-methylethanamine |

InChI |

InChI=1S/C11H14N2O/c1-12-6-7-14-11-8-13-10-5-3-2-4-9(10)11/h2-5,8,12-13H,6-7H2,1H3 |

InChI Key |

VQAQCWBUMUIIOQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Serotonin Receptor Agonism:

The compound acts primarily as an agonist at serotonin receptors, particularly the 5-HT_1A receptor. This interaction is significant for developing treatments for mood disorders, anxiety, and other neuropsychiatric conditions. Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting that 2-(1H-indol-3-yloxy)-N-methylethanamine could have therapeutic potential in treating depression and anxiety disorders .

Psychedelic Research:

There is growing interest in the psychedelic properties of indole derivatives. Studies have shown that compounds structurally related to this compound can induce psychedelic-like effects through their action on serotonin receptors. This opens avenues for exploring their use in psychotherapy, particularly for conditions like PTSD and depression .

Neuroprotective Effects

Research has indicated that indole derivatives can modulate neuroinflammatory processes. For instance, compounds similar to this compound have demonstrated protective effects against neurodegeneration in models of inflammatory diseases like multiple sclerosis. They have been shown to promote the synthesis of neuroprotective factors and reduce cytotoxicity induced by inflammatory agents .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like activity of an indole derivative similar to this compound in mice. The compound was administered in various doses, resulting in significant reductions in immobility time in the forced swim test, indicating its potential as an antidepressant .

Case Study 2: Neuroprotection Against Inflammation

In vitro experiments using retinal neurodegeneration models demonstrated that compounds related to this compound reduced LPS-induced cytotoxicity and modulated inflammatory responses. These findings suggest a potential application in treating retinal diseases and other neuroinflammatory conditions .

Data Tables

The following table summarizes key findings from pharmacological studies on compounds related to this compound:

Chemical Reactions Analysis

Amine Group Reactions

The secondary amine (–NH–CH₃) participates in alkylation, acylation, and acid-base reactions.

Ether Linkage Reactivity

The ether (–O–) bridge exhibits limited reactivity under standard conditions but can undergo cleavage or participate in directing electrophilic substitution.

Indole Ring Reactions

The indole core undergoes electrophilic substitution preferentially at C-2, C-4, or C-5 due to the electron-donating ether group at C-3.

Complex Functionalization

Combined reactivity of amine and indole moieties enables multi-step transformations.

Comparative Reactivity Table

Key differences from related indole derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1H-indol-3-yloxy)-N-methylethanamine with structurally related indole derivatives, focusing on substituent effects, pharmacological relevance, and physicochemical properties.

Positional Isomers: Indole Substitution Patterns

- 2-(1H-Indol-1-yl)-N-methylethanamine oxalate ():

This positional isomer features the indole nitrogen at the 1-position instead of the 3-position. The 1-substitution alters electronic distribution, reducing hydrogen-bonding capacity at the indole NH site. Such positional changes significantly impact receptor binding; for example, 1-substituted indoles often exhibit lower affinity for serotonin receptors compared to 3-substituted analogs .

Substituents on the Indole Ring

- 2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (): The addition of a methoxy group at the 5-position and a methyl group at the 1-position enhances lipophilicity and steric bulk. However, N,N-dimethylation on the ethanamine reduces hydrogen-bonding ability, which may limit interactions with polar receptor residues .

- The hydrochloride salt improves aqueous solubility but introduces ionic interactions that may affect pharmacokinetics .

Variations in the Amine Substituents

- This compound’s larger substituents contrast with the target molecule’s compact N-methyl group, highlighting a trade-off between metabolic stability and target engagement .

- N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine (): The shorter methanamine chain and N,N-dimethylation reduce conformational flexibility, likely limiting interactions with extended receptor pockets.

Chain Length and Linker Modifications

- However, the methylene bridge between indole and amine may reduce electron delocalization compared to the ether linkage in the target compound .

- N-Benzylidene-2-(1H-indol-3-yl)ethylamine (): The Schiff base formation (imine linkage) introduces a reactive double bond, which may confer instability under physiological conditions. This contrasts with the stable ether bond in the target molecule .

Preparation Methods

Overview

2-(1H-indol-3-yloxy)-N-methylethanamine is a substituted tryptamine featuring an indole ring with a methoxyethylamine moiety attached. The compound's structure includes an ether bond linking the indole nitrogen to an ethylamine chain at the indole ring's 2-position.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key reactions include:

- Formation of an indole derivative

- Etherification at the 3-position of the indole ring

- Introduction of the N-methylethanamine moiety

Alternative synthetic routes may utilize different starting materials or reagents to achieve similar products with varying yields and purities.

Synthesis of N-indol-3-ylmethylalkylamines

A series of new N-indol-3-ylmethylalkylamines (1 ) have been synthesized in excellent yields via transamination between gramine and the appropriate primary alkylamine. The use of tryptamine and propane-1,3-diamine in the exchange reaction afforded N-indol-3-ylmethyltryptamine (2 ), and N, N′-bis(indol-3-ylmethyl)propane-1,3-diamine (3 ) respectively, whereas the use of methylamine gave N, N-bis(indol-3-ylmethyl)methylamine (4 ). The exchange reaction has been extended by the use of amino acids to give N, N-bis(indol-3-ylmethyl)tryptophan (6 ) and N, N-bis(indol-3-ylmethyl)glycine (8 ). The secondary amines (1 ), (2 ) and the previously known bis(indol-3-ylmethyl)amine proved to be valuable intermediates for the synthesis of some new compounds related to gramine as well as to other indole alkaloids.

Procedure for Multitarget 1,4-Dioxane Compounds

The novel compounds were prepared following the procedure described in Scheme 1. The suitable amines 14–20, commercially available or prepared according to previously reported procedures, were reacted with the iodo derivative 21 or the tosyl derivative 22 in 2-methoxyethanol, to give the final compounds 7, 9, 11-13, and the intermediates 23 and 24. The 3- and 4-hydroxy derivatives 8 and 10, respectively, were prepared by cleavage of the benzyl group of 23 and 24 with 4% formic acid in methanol in the presence of 10% palladium on activated charcoal as a catalyst.

For example, a mixture of amine (1.1 equiv) and the iodo derivative was dissolved in 2-methoxyethanol (20 mL) and heated to reflux for 5 h. Removal of the solvent under reduced pressure gave a residue, which was dissolved in water. The aqueous solution was basified with NaOH and extracted with CHCl3. Removal of dried solvents gave a residue, which was purified by column chromatography, eluting with cyclohexane/ethyl acetate 1:1, to give 7 as an oil: 26% yield. The free base was transformed into the hydrochloride salt, which was recrystallized from 2-PrOH: mp 63–68 °C.

Example of Indole Derivative Synthesis

Synthesis of N-(2-(1H-indol-3-yl)ethyl) benzamide 18: After completion of the reaction, the reaction mixture was diluted with Ethyl acetate (300 mL) and water (100 mL). Separate the layers, take the organic layer, and wash with Water (50 mL). Take the organic layer and dry with anhydrous Na2SO4, filter and concentrate under vacuum to get the crude product (4.2 g).

Purification: The crude product was purified by silica gel (100-200 mesh) column chromatography. The product was eluted with 50% Ethyl acetate in Hexane, collected fractions, and concentrated under vacuum to give N-(2-(1H-indol-3-yl) ethyl) benzamide 18 as a white solid.

Microwave-Assisted Synthesis

Preparation of 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol: Take 1H-indol-4-ol (5)(250 mg, 1.88 mmol, 1 equiv) and potassium carbonate (1.3g, 10 mmol, 5.4 equiv) in 5 mL Acetonitrile in a 10 mL sealed tube and irradiate it the CEM Microwave synthesizer for 1 min at 80⁰C. Then add 3-chloro-1,2-propanediol (0.2 mL, 2.4 mmol, 1.2 equiv) in the reaction mixture and irradiate it with the following parameters:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Pressure | 20PSI |

| Power | 70W |

| Time | 5 mins. x 3 |

Q & A

Q. What are the standard synthetic routes for 2-(1H-indol-3-yloxy)-N-methylethanamine, and how can reaction conditions be optimized?

The compound can be synthesized via reductive amination or alkylation of indole derivatives. For example, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is effective for N-methylation of primary amines, as demonstrated in the synthesis of structurally related compounds like 2-(3,4-dimethoxyphenyl)-N-methylethanamine . Key considerations include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF) and catalysts like p-toluenesulfonic acid to enhance reaction efficiency.

- Temperature control : Reactions often proceed at reflux (60–100°C) to balance yield and purity.

- Purification : Column chromatography or recrystallization is critical to remove byproducts, such as unreacted starting materials or di-methylated impurities .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

A combination of 1H/13C NMR, LC-MS, and IR spectroscopy is essential:

- NMR : The indole proton (C3-H) typically appears at δ 7.0–7.5 ppm, while the methylamine group (N-CH3) resonates near δ 2.3–2.5 ppm. Coupling patterns in the ethylamine chain (e.g., J = 6–8 Hz for adjacent CH2 groups) confirm connectivity .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]+ at m/z ~191.1 for C11H14N2O) and detects fragmentation patterns .

- IR : Stretching bands for N-H (3300–3500 cm⁻¹) and C-O (1200–1250 cm⁻¹) validate functional groups .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

Initial screening should focus on:

- Receptor binding assays : Test affinity for serotonin (5-HT) receptors due to structural similarity to tryptamine hallucinogens like N-methyltryptamine (NMT) .

- Antimicrobial activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate inhibitory potential .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess safety thresholds .

Advanced Research Questions

Q. How can computational modeling elucidate its interaction with biological targets?

Molecular docking studies (using software like AutoDock Vina) can predict binding modes to receptors such as 5-HT2A or TLR7/8/8. Key steps include:

- Protein preparation : Retrieve crystal structures from the PDB (e.g., 6WGI for 5-HT2A).

- Ligand parameterization : Assign partial charges and optimize geometry using Gaussian or AMBER.

- Docking analysis : Identify key residues (e.g., Asp155 in 5-HT2A) involved in hydrogen bonding or π-π stacking with the indole ring .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from differences in:

- Assay conditions : Varying pH, solvent (DMSO vs. saline), or cell line specificity can alter results. Standardize protocols per OECD guidelines.

- Stereochemical purity : Chiral impurities (e.g., from incomplete alkylation) may confound activity; use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess .

- Metabolic stability : Assess liver microsome stability to rule out rapid degradation in vivo .

Q. How can structure-activity relationship (SAR) studies optimize its therapeutic profile?

Systematic modifications to the indole core or ethylamine side chain can enhance selectivity:

- Indole substitution : Adding electron-withdrawing groups (e.g., Cl at C7) improves metabolic stability and receptor affinity .

- Side-chain elongation : Extending the ethylamine chain to a propylamine increases lipophilicity, potentially enhancing blood-brain barrier penetration .

- N-Methylation : Reduces off-target interactions by sterically blocking non-specific binding .

Q. What analytical methods quantify this compound in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity:

- Sample prep : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) removes interferents.

- Chromatography : Use a reversed-phase column (e.g., Zorbax Eclipse Plus C18) with gradient elution (0.1% formic acid in water/acetonitrile).

- Quantitation : Calibrate against deuterated internal standards (e.g., D3-N-methyltryptamine) to correct for matrix effects .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved without compromising purity?

- Microwave-assisted synthesis : Reduces reaction time and side-product formation (e.g., from 24 hrs to 30 mins).

- Flow chemistry : Enables precise temperature and reagent control, minimizing diastereomer formation .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real-time .

Q. What are the best practices for handling air- or light-sensitive intermediates during synthesis?

- Schlenk techniques : Maintain inert atmospheres (N2/Ar) for moisture-sensitive steps.

- Amber glassware : Protects light-sensitive intermediates (e.g., indole derivatives) during reflux .

- Low-temperature storage : Store intermediates at –20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.